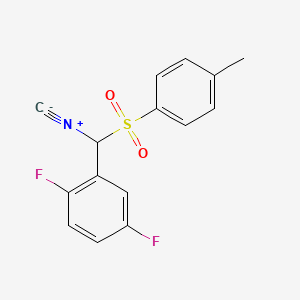

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene

描述

属性

IUPAC Name |

1,4-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-9-11(16)5-8-14(13)17/h3-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHMCIYCFACHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC(=C2)F)F)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Two-Step Synthesis via Formamide Intermediate

Reaction Overview

The most widely documented synthesis involves a two-step sequence starting from 2,4-difluorobenzaldehyde. The process leverages the reactivity of the aldehyde group to introduce both the isocyano and tosyl functionalities.

Step 1: Formation of N-[(2,4-Difluorophenyl)(Tosyl)Methyl]Formamide

In the initial step, 2,4-difluorobenzaldehyde is condensed with formamide in the presence of p-toluenesulfonic acid (PTSA) and chlorotrimethylsilane (TMSCl). This generates the formamide intermediate, N-[(2,4-difluorophenyl)(tosyl)methyl]formamide, through a nucleophilic addition-elimination mechanism.

Key Conditions:

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: 25°C

- Catalysts: TMSCl (1.2 equiv), PTSA (0.1 equiv)

- Yield: 75–82%

Step 2: Dehydration to Isocyanide

The formamide intermediate undergoes dehydration using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N). This step eliminates a water molecule, converting the formamide group into the reactive isocyanide moiety.

Optimized Protocol:

- Reagents: POCl₃ (1.5 equiv), Et₃N (3.0 equiv)

- Solvent: THF

- Temperature: 20–30°C (ice-cooled during reagent addition)

- Workup: Quenching with water, extraction with ethyl acetate, and recrystallization in n-propanol

- Yield: 89.6% (purity: 98.08%)

Data Table 1: Two-Step Synthesis Parameters

Intramolecular Heterocyclization Strategy

Base-Mediated Cyclization

A complementary approach involves the intramolecular heterocyclization of 1-azido-2-[isocyano(tosyl)methyl]benzenes under basic conditions. While originally developed for benzotriazine synthesis, this method has been adapted for preparing 1,4-difluoro derivatives by modifying the aryl substituents.

Reaction Mechanism

The isocyanide group undergoes α-deprotonation in the presence of a strong base (e.g., potassium tert-butoxide, t-BuOK), forming a reactive anion. This intermediate participates in a 6-endo-trig cyclization with the azide group, followed by tosyl group elimination to yield the target compound.

Critical Parameters:

Data Table 2: Cyclization Method Performance

| Base | Solvent | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| t-BuOK | DMF | 80°C | 70–85 | >95 | |

| NaH | THF | 60°C | 50–65 | 90 | |

| DBU | DCM | 25°C | 40–55 | 88 |

Industrial-Scale Production Considerations

Batch Reactor Optimization

For large-scale synthesis, the two-step method is preferred due to its high yield and scalability. Key industrial adaptations include:

Comparative Analysis of Methods

Advantages of Two-Step Synthesis:

- Higher overall yield (89.6% vs. 70–85% for cyclization).

- Fewer purification steps (recrystallization suffices).

- Scalability to multi-kilogram batches.

Limitations of Cyclization Approach:

- Requires azide precursors, posing safety risks.

- Lower yields with bulky substituents.

化学反应分析

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyano or tosyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

科学研究应用

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in their activity. The pathways involved depend on the specific biological system being studied. Detailed studies are required to fully understand the molecular targets and pathways affected by this compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Reactivity and Stability

1-Cyano-5-isocyano-6-phenyl-5-tosyl-hexadiene-1

- Structure: A hexadiene chain with phenyl, cyano, isocyano, and tosyl groups.

- Synthesis : Prepared via dehydration with tosyl chloride in pyridine at 0°C, demonstrating the role of tosylating agents in stabilizing reactive intermediates .

- Reactivity: Hydrolysis in THF/aq. HCl induces a 1,3-tosyl shift and converts the isocyano group to a keto group, yielding 1-cyano-6-phenyl-4-tosylhexene-1-one-3. This contrasts with the target compound’s benzene core, where steric and electronic effects may suppress such shifts .

MEK Inhibitors with Fluorinated Aromatic Moieties

Examples: Refametinib, PD-0325901, and AZD8330 (see Table 1).

- Structural Features : Difluoro-substituted benzene rings coupled with sulfonamide, carboxamide, or pyridine groups.

- Comparison: While these compounds share fluorinated aromatic systems, they lack the isocyano(tosyl)methyl group.

Data Table: Key Compounds for Comparison

生物活性

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene is a synthetic organic compound notable for its unique structural properties, including the presence of fluorine atoms, an isocyano group, and a tosyl methyl group. These features suggest potential applications in various fields such as pharmaceuticals and materials science. However, specific biological activity data for this compound remains limited.

Chemical Structure and Properties

The compound has the chemical formula and features:

- Fluorine atoms at the 1 and 4 positions on the benzene ring.

- An isocyano group that is known for its reactivity and potential pharmacological properties.

- A tosyl methyl group , which can enhance solubility and stability in biological systems.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, several related compounds containing isocyano groups have been investigated for their pharmacological effects. The following activities have been noted in similar compounds:

- Antimicrobial Activity : Isocyanides are often explored for their potential to inhibit bacterial growth.

- Anticancer Effects : Some isocyanides exhibit cytotoxic properties against cancer cell lines.

- Enhanced Lipophilicity : The presence of fluorine may improve the compound's ability to penetrate biological membranes, potentially increasing its bioactivity.

Case Study 1: Isocyano Compounds

Research indicates that isocyano compounds generally possess diverse biological activities, including:

- Antimicrobial : Compounds with isocyano groups have shown efficacy against various pathogens.

- Cytotoxicity : Studies have demonstrated that certain isocyanides can induce apoptosis in cancer cells.

Case Study 2: Fluorinated Compounds

Fluorinated organic compounds are often associated with:

- Increased Metabolic Stability : Fluorine substitution can enhance resistance to metabolic degradation.

- Improved Pharmacokinetics : Fluorinated drugs tend to have better absorption and distribution profiles.

Table of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | 321345-37-3 | 0.97 |

| 1-Fluoro-3-(isocyano(tosyl)methyl)benzene | 321345-36-2 | 0.97 |

| 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | 660431-67-4 | 0.95 |

Future Research Directions

Further investigation into the biological activity of this compound could include:

- In vitro Studies : Assessing cytotoxicity against various cancer cell lines.

- In vivo Studies : Evaluating antimicrobial efficacy in animal models.

- Mechanistic Studies : Understanding the biochemical pathways influenced by this compound.

常见问题

Q. What are the standard synthetic routes for 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene, and how can reaction conditions be optimized?

The compound is synthesized via tosyl group incorporation and isocyano functionalization . A key step involves using tosyl chloride (TsCl) under controlled conditions (e.g., pyridine at 0°C for dehydration), as described in analogous reactions . Optimization requires:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during tosylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity of intermediates.

- Stoichiometry : Excess TsCl (1.2–1.5 equiv) ensures complete substitution while avoiding over-tosylation .

Q. How is this compound characterized structurally?

Spectroscopic techniques are critical:

- IR spectroscopy : Identifies S=O (1365 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Tosyl methyl protons resonate at δ 2.43 ppm (singlet), while aromatic fluorine atoms induce splitting in adjacent proton signals .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 247.4) confirm the molecular formula .

Q. What are the primary reactivity trends of this compound in organic synthesis?

The electron-withdrawing tosyl group directs electrophilic substitution to meta/para positions, while the isocyano group acts as a nucleophile. Key reactions include:

- Nucleophilic addition : Reacts with Grignard reagents or enolates at the isocyano carbon.

- Electrophilic aromatic substitution : Fluorine atoms deactivate the benzene ring, favoring reactions under strong Lewis acid catalysis (e.g., AlCl₃) .

Q. How do the fluorine atoms influence the compound’s physicochemical properties?

Fluorine enhances:

- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs.

- Electron deficiency : Withdraws electron density, stabilizing negative charges in intermediates.

- Thermal stability : Decomposition temperature rises by 20–30°C compared to hydrogenated analogs .

Advanced Research Questions

Q. What mechanistic insights explain the 1,3-tosyl group shift observed during hydrolysis?

Under acidic hydrolysis (e.g., HCl/THF), the tosyl group migrates via a six-membered cyclic transition state , driven by steric strain relief and stabilization of the developing oxonium intermediate. This shift is confirmed by ¹H NMR tracking of methyl proton displacement and isolation of the keto product .

Q. How can contradictory stability data in different solvents be resolved?

Contradictions arise from solvent polarity effects :

- Polar solvents (DMSO, H₂O) : Stabilize the isocyano group via hydrogen bonding, reducing decomposition.

- Nonpolar solvents (hexane) : Promote aggregation, accelerating hydrolysis. Accelerated stability testing (40–60°C) under controlled humidity can model long-term behavior .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

DFT calculations (B3LYP/6-31G*) reveal:

- Frontier molecular orbitals : The HOMO (-7.2 eV) localizes on the isocyano group, favoring nucleophilic attack.

- Activation barriers : Tosyl migration requires ~25 kcal/mol, consistent with experimental hydrolysis rates .

Q. How can biological activity be inferred from structural analogs?

Analogous fluoro-tosyl compounds exhibit:

Q. What environmental risks are associated with this compound?

Based on structurally similar halogenated aromatics:

Q. What strategies enable selective removal of the tosyl group without disrupting the isocyano functionality?

Reductive cleavage with Na/NH₃(l) at -78°C selectively reduces the tosyl sulfonate to a thiol, leaving the isocyano group intact. Alternative methods include photocatalytic deprotection (TiO₂, UV light) with >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。